

calcium tartrate crystal structure and morphology analysis

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Compound Name:	Calcium tartrate						
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An In-depth Technical Guide on the Crystal Structure and Morphology Analysis of **Calcium Tartrate**

Introduction

Calcium tartrate, the calcium salt of L-tartaric acid, is a crystalline compound of considerable interest across various scientific and industrial domains, most notably in the wine industry where its precipitation can be a significant quality factor.[1] A thorough understanding of its crystal structure and morphology is paramount for controlling its crystallization, predicting its behavior in different environments, and leveraging its properties in applications ranging from food science to pharmaceutical development. This technical guide offers a comprehensive examination of the crystallographic and morphological characteristics of calcium tartrate, supplemented with detailed experimental protocols for its analysis.

Crystal Structure of Calcium Tartrate

Calcium tartrate is known to exist in several hydrated forms, with the tetrahydrate being the most prevalent and extensively studied. Anhydrous and dihydrate forms have also been identified.

Calcium L-Tartrate Tetrahydrate

The naturally occurring enantiomer in sources like grapes is L-(+)-tartaric acid, which forms calcium L-tartrate tetrahydrate ($CaC_4H_4O_6.4H_2O$).[1] This form crystallizes in an orthorhombic



system.[2][3][4]

Table 1: Crystallographic Data for Calcium L-Tartrate Tetrahydrate

Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[2][3][4]
Space Group	P212121	[2][3]
Unit Cell Dimensions		
a (Å)	9.1587 – 9.45900	[2][4]
b (Å)	9.5551 – 10.573	[2][3]
c (Å)	9.62 – 10.517	[2][3]
α, β, γ (°)	90, 90, 90	[5]
Volume (V) (ų)	918.8 – 938.4	[2][3]
Formula Units (Z)	4	[3][6]
Calculated Density (ρ) (g/cm³)	1.817 – 1.84	[3]

Other Crystalline Forms

While less common, anhydrous and dihydrate forms of **calcium tartrate** have also been characterized. Additionally, the racemic mixture of **calcium tartrate** tetrahydrate exhibits a different crystal system.

Table 2: Crystallographic Data for Other Forms of Calcium Tartrate



Form	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Refer ence(s)
Anhyd rous	Orthor hombi c	C2221	7.6418	9.9656	7.2395	90	90	90	[5]
Dihydr ate	-	-	-	-	-	-	-	-	[7]
Race mic Tetrah ydrate	Triclini c	P1	-	-	-	-	-	-	[2]

Crystal Morphology

The external habit of **calcium tartrate** crystals is highly dependent on the conditions of their formation. Various morphologies have been observed, including:

- Bipyramidal or Rhomboid: Commonly observed in wine.[6]
- Diamond-shaped: Often whitish and semitransparent.[4]
- Needle-shaped and Plate-like: These morphologies can also be obtained under specific growth conditions.[8]

Several factors are known to influence the resulting crystal morphology:

- pH: The pH of the growth medium is a critical parameter that affects nucleation and growth rates, thereby influencing the crystal habit.[4][9]
- Temperature: Temperature impacts the solubility of calcium tartrate, with lower temperatures generally decreasing solubility.[10][11] However, unlike potassium bitartrate, the kinetics of calcium tartrate precipitation are less affected by temperature changes.[9]



 Presence of Other Compounds: Substances such as malic acid can inhibit the crystallization process.[6]

Experimental Protocols Crystal Synthesis: Single Diffusion Gel Technique

This technique is effective for growing high-quality single crystals of sparingly soluble salts.

Materials:

- Sodium metasilicate solution
- Tartaric acid solution
- Calcium chloride solution
- Glass test tubes
- · Cotton plugs

Procedure:

- Gel Preparation: A silica gel is prepared by mixing a sodium metasilicate solution with a tartaric acid solution within a test tube. The pH of this gel is a crucial factor and should be carefully controlled; a pH range of 4.2 to 4.4 has been found to be optimal for growing well-developed single crystals.[4]
- Gel Setting: The prepared gel is left undisturbed for a period of one to two days to allow it to set properly.
- Reactant Addition: A supernatant solution of calcium chloride is carefully poured over the set gel.[4]
- Crystal Growth: The test tube is sealed with a cotton plug and left in a stable temperature environment. Calcium ions from the supernatant solution diffuse into the gel, reacting with the tartrate ions to initiate crystal nucleation and growth.



 Harvesting: After a sufficient growth period, the crystals are carefully extracted from the gel, washed with deionized water, and air-dried.

Characterization Methods

XRD is a fundamental technique for determining the crystal structure, unit cell dimensions, and space group of a crystalline material.

Instrumentation:

 A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).[4]

Powder XRD Protocol:

- Sample Preparation: A representative sample of the calcium tartrate crystals is finely ground into a homogenous powder.
- Data Collection: The powdered sample is mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).
- Data Analysis: The resulting diffractogram is analyzed to identify the peak positions and intensities. This data is then used to determine the lattice parameters and confirm the crystal structure by comparing it with known standards (e.g., JCPDS files).[12]

SEM is employed to visualize the surface morphology of the crystals.

Instrumentation:

Scanning Electron Microscope

Protocol:

- Sample Mounting: The calcium tartrate crystals are mounted onto an aluminum stub using conductive double-sided carbon tape.[13]
- Sputter Coating: As calcium tartrate is a non-conductive material, the mounted sample must be coated with a thin layer of a conductive material, such as gold or platinum, to



prevent charging effects during imaging.

• Imaging: The prepared stub is placed into the SEM chamber. The instrument is operated at an appropriate accelerating voltage to acquire high-resolution images of the crystal surfaces, revealing their morphology and topography.[8]

TGA/DTA provides information on the thermal stability and the presence of hydrated water in the crystal structure.

Instrumentation:

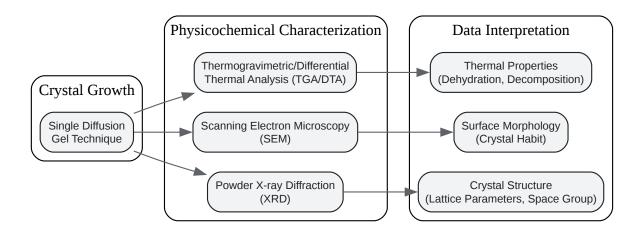
Simultaneous TGA/DTA thermal analyzer

Protocol:

- Sample Preparation: A small, accurately weighed amount of the crystal sample (typically 5-10 mg) is placed in a crucible (e.g., alumina).
- Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
- Data Interpretation: The TGA curve plots the percentage of weight loss against temperature, which can be used to quantify the water of hydration.[1] The DTA curve shows endothermic or exothermic events, such as dehydration and decomposition, as peaks.[4]

Visual Diagrams

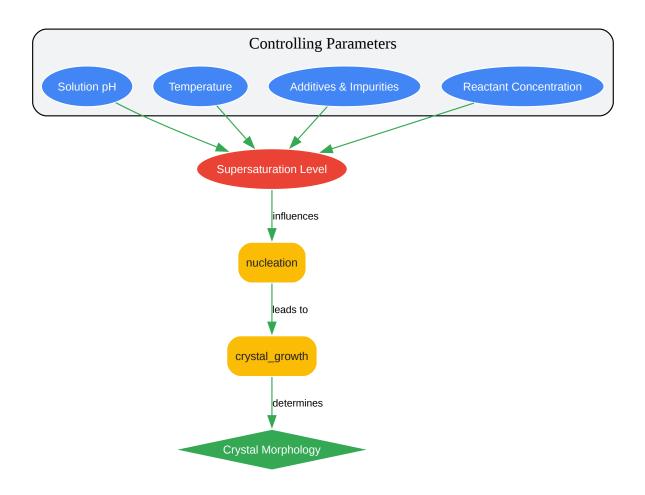




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Caption: Experimental workflow for the synthesis and analysis of calcium tartrate crystals.





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Caption: Logical relationship of factors influencing **calcium tartrate** crystallization.

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